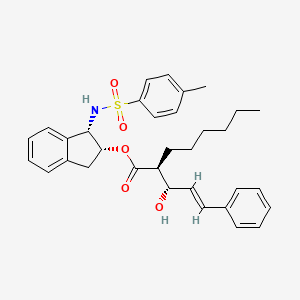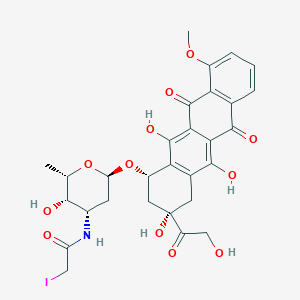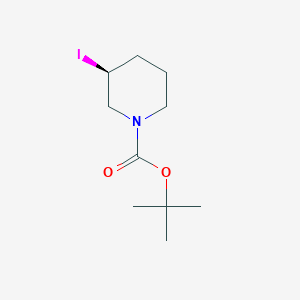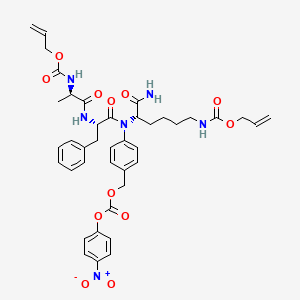
(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” is a synthetic organic molecule It is characterized by its complex structure, which includes multiple chiral centers, a sulfonamide group, and a hydroxy-phenylallyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” involves multiple steps:
Formation of the Indene Derivative: Starting from a suitable indene precursor, the compound is synthesized through a series of reactions including sulfonation, amination, and chiral resolution.
Introduction of the Hydroxy-Phenylallyl Moiety: This step involves the coupling of the hydroxy-phenylallyl group to the indene derivative using reagents such as organometallic catalysts.
Final Coupling with Octanoate: The final step involves esterification with octanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenylallyl moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Drug Development: It may have potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating diseases.
Industry
Material Science: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)hexanoate
- (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)decanoate
Uniqueness
The uniqueness of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” lies in its specific structural features, such as the combination of the sulfonamide group with the hydroxy-phenylallyl moiety and the octanoate ester. These features may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C33H39NO5S |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
[(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] (2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoate |
InChI |
InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1 |
InChI-Schlüssel |
SBMQNMXCXKWSGF-KHMXVGBXSA-N |
Isomerische SMILES |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O[C@@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)OC2CC3=CC=CC=C3C2NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)

![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)
![Ethyl 3-bromo-5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11829955.png)


![Ethyl (R)-2-bromo-6-(tert-butyl)-10-oxo-5,6-dihydro-10H-pyrazolo[1,5-a]pyrido[2,1-c]pyrazine-9-carboxylate](/img/structure/B11829980.png)
![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)


![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
